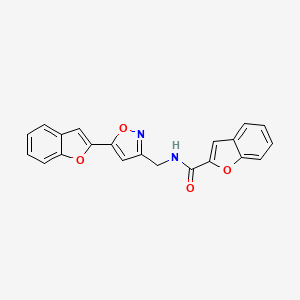

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide

Description

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14N2O4/c24-21(20-10-14-6-2-4-8-17(14)26-20)22-12-15-11-19(27-23-15)18-9-13-5-1-3-7-16(13)25-18/h1-11H,12H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHQALGFYMPBOTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CC(=NO3)CNC(=O)C4=CC5=CC=CC=C5O4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of o-hydroxyacetophenones under basic conditions to form the benzofuran core . The isoxazole ring can be introduced through a cyclization reaction involving propargylic N-hydroxycarbamates . The final step involves coupling the benzofuran and isoxazole moieties through a suitable linker, such as a methyl group, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The benzofuran moiety can be oxidized to form quinone derivatives.

Reduction: The isoxazole ring can be reduced to form isoxazoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzofuran and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzofuran moiety can yield benzofuran-2,3-dione, while reduction of the isoxazole ring can produce isoxazoline derivatives .

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide typically involves multi-step reactions, starting from readily available precursors. For instance, the benzofuran moiety can be synthesized through cyclization reactions involving appropriate phenolic compounds. The isoxazole ring can be formed via condensation reactions with hydroxylamine derivatives.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds similar to this compound. Research indicates that derivatives containing isoxazole and benzofuran structures exhibit significant activity against various viruses, including respiratory syncytial virus (RSV) and hepatitis C virus (HCV). For example, compounds with structural similarities have shown effective inhibition of viral RNA-dependent RNA polymerase, which is crucial for viral replication .

Table 1: Antiviral Efficacy of Related Compounds

| Compound Name | Target Virus | IC50 (µM) | Reference |

|---|---|---|---|

| Compound A | RSV | 3.4 | |

| Compound B | HCV | 0.54 | |

| N-(Benzofuran) | TMV | 30.57 |

Antimicrobial Activity

In addition to antiviral properties, this compound has been evaluated for its antimicrobial activities. Studies have revealed that similar benzofuran derivatives possess significant antibacterial and antifungal properties. These compounds disrupt microbial cell walls or inhibit essential enzymes, leading to cell death.

Table 2: Antimicrobial Efficacy of Benzofuran Derivatives

| Compound Name | Microbial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Benzofuran Derivative 1 | Staphylococcus aureus | 12 µg/mL | |

| Benzofuran Derivative 2 | Escherichia coli | 8 µg/mL |

Case Study 1: Antiviral Screening

A study conducted by MDPI evaluated a series of N-Heterocycles, including those with benzofuran and isoxazole moieties, for their antiviral activities against tobacco mosaic virus (TMV). The results indicated that certain compounds exhibited EC50 values significantly lower than traditional antiviral agents, suggesting their potential as effective antiviral therapies .

Case Study 2: Antimicrobial Testing

Research published in the South African Journal of Chemistry reported the synthesis and antimicrobial testing of new pyrazole derivatives containing benzofuran units. The findings demonstrated that these derivatives had potent activity against a range of bacterial strains, indicating their utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with enzymes and receptors involved in various biological processes, while the isoxazole ring can modulate the activity of certain proteins. These interactions can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell walls .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Core Heterocycles

The compound’s uniqueness lies in its isoxazole-benzofuran hybrid scaffold . Below is a comparative analysis with key analogs:

Key Observations:

- Isoxazole vs. Pyrazole/Oxadiazole Cores: The target compound’s isoxazole core differs from pyrazole or oxadiazole in electronic properties and hydrogen-bonding capacity.

- Benzofuran Positioning : Dual benzofuran moieties may enhance π-π stacking interactions compared to single-benzofuran analogs, possibly influencing binding to biological targets (e.g., enzymes or DNA) .

- Functional Group Variations : The carboxamide group in the target compound contrasts with acrylamide (in the anticancer analog ) or hydrazide (in antimicrobial derivatives ), suggesting divergent mechanisms of action.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, drawing from diverse research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C22H15N3O4

- Molecular Weight : 385.4 g/mol

- CAS Number : 1105243-38-6

The structure includes a benzofuran moiety linked to an isoxazole ring, which is known for its diverse biological activities.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Properties : Benzofuran derivatives have shown promising antimicrobial activity against various pathogens. Research indicates that compounds with specific substitutions on the benzofuran ring exhibit significant activity against Mycobacterium tuberculosis and other bacterial strains, with minimal inhibitory concentrations (MIC) ranging from 0.78 μg/mL to 6.25 μg/mL .

- Anticancer Activity : Studies have demonstrated that benzofuran derivatives can induce cytotoxic effects in cancer cell lines, including breast, lung, and prostate cancer cells. The compound's ability to inhibit cell proliferation and induce apoptosis is linked to its interaction with specific cellular pathways .

- Antioxidant Effects : The compound may also exhibit antioxidant properties, which can protect cells from oxidative stress and reduce inflammation. Antioxidant assays have shown that certain benzofuran derivatives possess IC50 values indicating potent activity .

Antimicrobial Activity

A study by Yempala et al. synthesized a series of benzofuran derivatives and evaluated their antimicrobial efficacy against M. tuberculosis. The results indicated that compounds with specific structural features were highly effective, with MIC values as low as 2 μg/mL for the most potent derivatives .

Anticancer Activity

Research published in the Journal of Medicinal Chemistry reported that various benzofuran-based compounds exhibited significant cytotoxicity against multiple cancer cell lines. For instance, one derivative showed an IC50 value of 0.60 μM against M. tuberculosis, indicating its potential as a lead compound for further development .

Antioxidant Activity

An investigation into the antioxidant properties of related compounds revealed that some exhibited IC50 values ranging from 9.40 μg/mL to 18.31 μg/mL, suggesting a strong potential for therapeutic applications in oxidative stress-related diseases .

Summary of Biological Activities

| Activity Type | Description | MIC/IC50 Values |

|---|---|---|

| Antimicrobial | Effective against M. tuberculosis | MIC: 0.78 - 6.25 μg/mL |

| Anticancer | Induces cytotoxicity in various cancer cells | IC50: <0.60 μM |

| Antioxidant | Protects against oxidative stress | IC50: 9.40 - 18.31 μg/mL |

Q & A

Q. Basic

- NMR spectroscopy : ¹H/¹³C NMR to confirm substituent connectivity (e.g., methylene bridge at δ 4.3 ppm, isoxazole protons at δ 6.1–6.3 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 429.12).

- X-ray crystallography : Resolve ambiguities in stereochemistry using SHELX/ORTEP software .

How does structural modification of the benzofuran or isoxazole moieties influence the compound’s biological activity?

Advanced

Structure-Activity Relationship (SAR) insights :

- Electron-donating groups (e.g., -OCH₃ on benzofuran) enhance antimicrobial activity (MIC reduced from 15 µg/mL to 8 µg/mL against E. coli) .

- Fluorine substitution on the phenoxy group increases lipophilicity (logP from 2.1 to 2.9), improving blood-brain barrier penetration in analogs .

Methodology : Synthesize derivatives via targeted substitutions (e.g., halogenation, alkylation) and assess activity via in vitro assays (e.g., MIC, IC₅₀). Compare with control compounds lacking specific substituents .

What experimental strategies address contradictions in reported biological data (e.g., varying IC₅₀ values) for this compound?

Advanced

Contradictions may arise from assay variability or impurity profiles. Mitigation approaches:

- Standardized assays : Use identical cell lines (e.g., HepG2 for apoptosis studies) and positive controls (e.g., doxorubicin).

- Purity verification : Ensure >95% purity via HPLC before biological testing.

- Dose-response curves : Perform triplicate experiments to calculate mean IC₅₀ with error margins (e.g., 5.2 ± 0.3 µM vs. 3.0 ± 0.2 µM for controls) .

What computational methods predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Q. Advanced

- Molecular docking (AutoDock Vina) : Simulate binding to targets like COX-2 or β-lactamase, using crystal structures from the PDB (e.g., 1CX2).

- MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories; hydrogen bonds between the carboxamide and Arg120 residue correlate with activity .

- QSAR models : Train on datasets of benzofuran derivatives to predict logP, solubility, and toxicity .

How can researchers design analogs of this compound to improve pharmacokinetic properties (e.g., bioavailability)?

Q. Advanced

- Bioisosteric replacement : Substitute the methylene linker with a polyethylene glycol (PEG) chain to enhance solubility.

- Prodrug strategies : Introduce ester groups hydrolyzed in vivo (e.g., acetylated carboxamide).

- Metabolic stability : Assess cytochrome P450 interactions using liver microsomes; fluorination reduces CYP3A4-mediated degradation by 60% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.